molecular formula C17H14NO6S2+ B13839290 1-((4-((4-Hydroxyphenyl)sulfonyl)phenoxy)sulfonyl)pyridin-1-ium

1-((4-((4-Hydroxyphenyl)sulfonyl)phenoxy)sulfonyl)pyridin-1-ium

Cat. No.: B13839290
M. Wt: 392.4 g/mol
InChI Key: BGRIWDVLTOQYOC-UHFFFAOYSA-O
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Description

1-((4-((4-Hydroxyphenyl)sulfonyl)phenoxy)sulfonyl)pyridin-1-ium is a complex organic compound that serves as an intermediate in the synthesis of Bisphenol S Monosulfate, a metabolite of Bisphenol S. Bisphenol S is commonly used as a reactant in epoxy reactions and as a latent thermal catalyst for epoxy resin.

Preparation Methods

The synthesis of 1-((4-((4-Hydroxyphenyl)sulfonyl)phenoxy)sulfonyl)pyridin-1-ium involves multiple steps, typically starting with the reaction of 4-hydroxybenzenesulfonyl chloride with 4-hydroxyphenyl ether. This intermediate is then reacted with pyridine-1-sulfonyl chloride under controlled conditions to yield the final product. Industrial production methods often involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to maximize yield and purity.

Chemical Reactions Analysis

1-((4-((4-Hydroxyphenyl)sulfonyl)phenoxy)sulfonyl)pyridin-1-ium undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can yield sulfoxides or other reduced forms.

    Substitution: Nucleophilic substitution reactions can occur, especially at the sulfonyl groups. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines. Major products formed from these reactions include sulfone and sulfoxide derivatives, as well as substituted pyridinium compounds.

Scientific Research Applications

1-((4-((4-Hydroxyphenyl)sulfonyl)phenoxy)sulfonyl)pyridin-1-ium has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential interactions with biological molecules and pathways.

    Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of epoxy resins and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 1-((4-((4-Hydroxyphenyl)sulfonyl)phenoxy)sulfonyl)pyridin-1-ium involves its interaction with specific molecular targets and pathways. It acts as a catalyst in epoxy reactions by facilitating the formation of cross-linked polymer networks. The sulfonyl groups play a crucial role in stabilizing the transition state and enhancing the reaction rate.

Comparison with Similar Compounds

Similar compounds to 1-((4-((4-Hydroxyphenyl)sulfonyl)phenoxy)sulfonyl)pyridin-1-ium include:

    Bisphenol S: A precursor and metabolite with similar chemical properties.

    Bisphenol A: Another bisphenol compound with different reactivity and applications.

    Sulfonyl Pyridinium Compounds: A class of compounds with varying substituents on the pyridinium ring. The uniqueness of this compound lies in its specific structure, which imparts distinct reactivity and catalytic properties.

Properties

Molecular Formula

C17H14NO6S2+

Molecular Weight

392.4 g/mol

IUPAC Name

[4-(4-hydroxyphenyl)sulfonylphenyl] pyridin-1-ium-1-sulfonate

InChI

InChI=1S/C17H13NO6S2/c19-14-4-8-16(9-5-14)25(20,21)17-10-6-15(7-11-17)24-26(22,23)18-12-2-1-3-13-18/h1-13H/p+1

InChI Key

BGRIWDVLTOQYOC-UHFFFAOYSA-O

Canonical SMILES

C1=CC=[N+](C=C1)S(=O)(=O)OC2=CC=C(C=C2)S(=O)(=O)C3=CC=C(C=C3)O

Origin of Product

United States

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